Validated Intermediate for a Potent, Orally Efficacious Antibacterial Agent (AM-8191)
This ethyl acetate intermediate is the direct synthetic precursor to AM-8191, one of the most thoroughly characterized NBTIs. The final compound, derived from this building block, demonstrates potent, dual-target inhibition. In contrast, NBTIs built from alternative LHS building blocks have shown reduced potency or narrowed antibacterial spectra [1].
| Evidence Dimension | Potency of the final antibacterial compound (AM-8191) synthesized from this intermediate |
|---|---|
| Target Compound Data | AM-8191: S. aureus DNA gyrase IC50 = 1.02 μM; S. aureus Topo IV IC50 = 10.4 μM; Murine infection model ED50 < 2.5 mg/kg |
| Comparator Or Baseline | Other NBTIs in the oxabicyclooctane series with alternative LHS groups showing reduced enzymatic and whole-cell activity |
| Quantified Difference | AM-8191 is a potent, broad-spectrum bactericidal agent with in vivo efficacy, a profile only achieved with this specific LHS substitution pattern. |
| Conditions | Biochemical enzyme inhibition assay (S. aureus DNA gyrase/Topo IV) and murine S. aureus bacteremia model |
Why This Matters
This establishes the compound as an essential, non-negotiable starting material for replicating the clinically-relevant AM-8191 chemotype, bypassing the need for de novo LHS optimization.
- [1] Singh SB, et al. Oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad spectrum antibacterial agents. ACS Med Chem Lett. 2014;5(5):609-614. View Source
